molecular formula C8H12O2 B2986325 2-(Cyclopent-1-en-1-yl)propanoic acid CAS No. 92000-97-0

2-(Cyclopent-1-en-1-yl)propanoic acid

Cat. No. B2986325
CAS RN: 92000-97-0
M. Wt: 140.182
InChI Key: CQIAXGXUTFQFMG-UHFFFAOYSA-N
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Description

2-(Cyclopent-1-en-1-yl)propanoic acid is an organic compound with the chemical formula C8H12O2 . It has a molecular weight of 140.18 . The IUPAC name for this compound is 2-(cyclopenten-1-yl)propanoic acid . It appears as a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-(Cyclopent-1-en-1-yl)propanoic acid or its derivatives has been reported in the literature . For instance, a new electron-donating polymer poly(2-(cyclopent-2-enyl)aniline) was synthesized, and synthesis parameters such as monomer-to-oxidant molar ratio and reaction duration were optimized .


Molecular Structure Analysis

The molecular structure of 2-(Cyclopent-1-en-1-yl)propanoic acid can be represented by the InChI code: InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10) . The corresponding SMILES representation is: CC(C1=CCCC1)C(=O)O .


Physical And Chemical Properties Analysis

2-(Cyclopent-1-en-1-yl)propanoic acid is a liquid at room temperature . It has a molecular weight of 140.18 and a chemical formula of C8H12O2 .

Scientific Research Applications

Synthesis of Highly Substituted Indolines and Indoles

Researchers have developed methods to synthesize substituted indolines and indoles via intramolecular [4 + 2] cycloadditions of ynamides and conjugated enynes. This process involves the use of derivatives of 3-butynylamine, indicating the versatility of cycloalkenyl compounds in synthesizing complex heterocyclic structures (Dunetz & Danheiser, 2005).

Conversion to Trisubstituted Cyclopentenones

Another study demonstrated the conversion of 2-alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones into trisubstituted cyclopent-2-enones via intramolecular aldolizations. This conversion showcases the application of cyclopentenyl compounds in creating structures with significant synthetic and medicinal potential (Schick et al., 1996).

Organic Sensitizers for Solar Cell Applications

The development of organic sensitizers for solar cells also highlights the use of cyclopentenyl derivatives. Novel sensitizers with enhanced photon-to-current conversion efficiency were synthesized, underlining the importance of these compounds in renewable energy technologies (Kim et al., 2006).

Flow Photo-Nazarov Reactions

Flow photo-Nazarov reactions of 2-furyl vinyl ketones, including reactions involving cyclopentenyl moieties, have been reported. These reactions provide a method for cyclizing traditionally unreactive heteroaromatic enones, demonstrating the utility of cyclopentenyl compounds in synthesizing biologically active natural product motifs (Ashley et al., 2018).

Absolute Stereochemistry of Grenadamide

The absolute stereochemistry of grenadamide was determined through the synthesis of related cyclopropyl compounds, illustrating the role of cyclopentenyl derivatives in stereochemical studies and natural product synthesis (Dulayymi et al., 2004).

Mechanism of Action

Mode of Action

Given its structural similarity to other cyclopentenyl compounds, it may interact with biological targets in a similar manner .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Cyclopent-1-en-1-yl)propanoic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

properties

IUPAC Name

2-(cyclopenten-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIAXGXUTFQFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopent-1-en-1-yl)propanoic acid

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